molecular formula C8H8NNaO7S B1503913 Isatin-5-sulfonic acid sodium salt dihydrate CAS No. 207399-16-4

Isatin-5-sulfonic acid sodium salt dihydrate

Cat. No.: B1503913
CAS No.: 207399-16-4
M. Wt: 285.21 g/mol
InChI Key: QOAFLTFHMZZJFP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isatin-5-sulfonic acid sodium salt dihydrate is a chemical compound with the molecular formula C8H4NNaO5S·2H2O and a molecular weight of 285.21 g/mol. It is a sodium salt of isatin-5-sulfonic acid and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isatin-5-sulfonic acid sodium salt dihydrate can be synthesized through the sulfonation of isatin. The reaction involves treating isatin with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 5-position of the indole ring. The resulting product is then neutralized with sodium hydroxide to form the sodium salt, followed by crystallization to obtain the dihydrate form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale sulfonation reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Isatin-5-sulfonic acid sodium salt dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of isatin-5-sulfonic acid derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as isatin-5-sulfonic acid sodium salt monohydrate.

  • Substitution: Substitution reactions can result in the formation of various substituted isatin derivatives.

Scientific Research Applications

Isatin-5-sulfonic acid sodium salt dihydrate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it serves as a potent inhibitor of caspases, making it valuable in apoptosis research and potential therapeutic applications.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of caspases, which are enzymes involved in the process of apoptosis (programmed cell death). By inhibiting caspase-3, isatin-5-sulfonic acid sodium salt dihydrate prevents the execution phase of apoptosis, thereby promoting cell survival.

Molecular Targets and Pathways Involved:

  • Caspase-3: The primary molecular target is caspase-3, a key enzyme in the apoptotic pathway.

  • Apoptosis Pathway: The compound interferes with the apoptosis pathway, preventing the activation of downstream caspases and the subsequent cell death.

Comparison with Similar Compounds

  • Isatin-3-sulfonic acid sodium salt

  • Isatin-7-sulfonic acid sodium salt

  • Isatin-4-sulfonic acid sodium salt

Is there anything specific you would like to know more about regarding this compound?

Properties

IUPAC Name

sodium;2,3-dioxo-1H-indole-5-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S.Na.2H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;;/h1-3H,(H,9,10,11)(H,12,13,14);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAFLTFHMZZJFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679583
Record name Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-16-4, 652154-08-0
Record name Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isatin-5-sulfonic acid sodium salt dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 207399-16-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isatin-5-sulfonic acid sodium salt dihydrate
Reactant of Route 2
Reactant of Route 2
Isatin-5-sulfonic acid sodium salt dihydrate
Reactant of Route 3
Reactant of Route 3
Isatin-5-sulfonic acid sodium salt dihydrate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isatin-5-sulfonic acid sodium salt dihydrate
Reactant of Route 5
Isatin-5-sulfonic acid sodium salt dihydrate
Reactant of Route 6
Isatin-5-sulfonic acid sodium salt dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.